molecular formula C12H7NO2 B12631437 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde CAS No. 921620-80-6

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde

Cat. No.: B12631437
CAS No.: 921620-80-6
M. Wt: 197.19 g/mol
InChI Key: DXJHYNHMYGJTHY-UHFFFAOYSA-N
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Description

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rh(III) complexes . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired isoindole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is unique due to its specific structural arrangement and the presence of an aldehyde functional group

Properties

CAS No.

921620-80-6

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

5-oxopyrrolo[2,1-a]isoindole-9-carbaldehyde

InChI

InChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H

InChI Key

DXJHYNHMYGJTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O

Origin of Product

United States

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